molecular formula C9H9N3OS B2994131 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one CAS No. 287198-21-4

3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one

Cat. No.: B2994131
CAS No.: 287198-21-4
M. Wt: 207.25
InChI Key: CNFXQIYLIVAGEX-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one ( 287198-21-4 ) is a chemical compound with the molecular formula C9H9N3OS and a molecular weight of 207.25 g/mol . This heterocyclic compound features an imidazolidin-4-one core functionalized with a thioxo group at the 2-position and a pyridin-2-ylmethyl substituent at the 3-position. The structural motif of this compound, combining a nitrogen-containing heterocycle with a pyridine ring, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Its potential research applications include serving as a key intermediate or precursor in organic synthesis, particularly in the development of novel pharmacologically active molecules. The presence of multiple hydrogen bond acceptors and donors, as seen in its closely related structural analog 3-(Pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-one , suggests it could exhibit significant biological activity. Researchers can utilize this compound for exploring enzyme inhibition, protein-ligand interactions, and as a building block for constructing more complex chemical entities. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information before use.

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c13-8-5-11-9(14)12(8)6-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFXQIYLIVAGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Substitution: The thioxo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.

    Substitution: Reagents such as alkyl halides or acyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted imidazolidinones.

Scientific Research Applications

3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one can be contextualized by comparing it to structurally related 2-thioxoimidazolidin-4-one derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected 2-Thioxoimidazolidin-4-one Derivatives

Compound Name Substituents at Key Positions Biological Activity/Properties Key Findings Reference(s)
3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one Pyridin-2-ylmethyl at position 3 Antimicrobial (antibacterial, antifungal) Exhibited potent activity against S. aureus (comparable to ciprofloxacin) and A. niger (superior to clotrimazole) in vitro .
(E)-3-((5-bromothiophen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-one (4b) Bromothiophenyl at position 3 Dual h-e5′NT and r-e5′NT enzyme inhibition Non-selective inhibitor with IC₅₀ = 0.42 ± 0.11 μM (h-e5′NT) and 0.37 ± 0.09 μM (r-e5′NT); structural bulk enhances potency but reduces selectivity .
3-((4-Methoxybenzylidene)amino)-2-thioxoimidazolidin-4-one (C6) 4-Methoxybenzylidene at position 3 Antibacterial, antibiofilm Demonstrated 60% inhibition of S. aureus biofilm formation at 50 μg/mL; methoxy group enhances lipophilicity and membrane penetration .
5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one esters 4-Hydroxybenzyl at position 5 Herbicidal 6-28 derivative showed 50% efficacy against Echinochloa crus-galli at 1,000 g/ha; ester groups modulate phytotoxicity .
5-((1-Phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one Pyrazolylmethylene at position 5 Cytotoxicity (anticancer potential) Induced apoptosis in HeLa cells (IC₅₀ = 8.2 μM); trifluoromethyl group enhances electron-withdrawing effects and cellular uptake .

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Pyridinyl vs. Benzylidene Groups : The pyridin-2-ylmethyl substituent in 3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one enhances antimicrobial activity compared to simpler benzylidene analogs (e.g., C6), likely due to improved hydrogen-bonding interactions with microbial targets .
  • Halogenated vs. Methoxy Groups : Bromothiophenyl (4b) and 4-methoxybenzylidene (C6) substituents demonstrate that halogen atoms improve enzyme affinity (e.g., IC₅₀ < 0.5 μM for 4b), while methoxy groups enhance biofilm disruption .

Positional Influence on Function :

  • Substitution at position 3 (e.g., pyridinyl, bromothiophenyl) is critical for antimicrobial and enzyme inhibitory activities.
  • Substitution at position 5 (e.g., pyrazolylmethylene, hydroxybenzyl) correlates with herbicidal and cytotoxic effects, suggesting divergent mechanisms of action .

Spectroscopic and Structural Trends :

  • ¹³C NMR Shifts : The thioxo group (C=S) resonates at δ ~180–185 ppm across analogs, while pyridinyl carbons appear at δ ~120–150 ppm, aiding structural confirmation .
  • Melting Points : Derivatives with aromatic or bulky substituents (e.g., trifluoromethylphenyl) exhibit higher melting points (168–197°C) due to increased crystallinity .

Biological Activity

3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to elucidate the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one features a thioxoimidazolidin core, which is crucial for its biological activity. The presence of the pyridine moiety enhances its interaction with biological targets, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of thioxoimidazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicated that compounds bearing similar structures showed IC50 values in the low micromolar range against human hepatocellular carcinoma (HePG-2) cells .

CompoundCell LineIC50 (µM)
3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-oneHePG-215.6
5-(Indazol-3-yl)methylene derivativesHePG-212.3

Anti-inflammatory Activity

The anti-inflammatory properties of 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one have been evaluated using LPS-stimulated RAW264.7 macrophages. The compound significantly reduced nitric oxide production, indicating its potential as an effective anti-inflammatory agent. Comparative studies showed that it performed similarly to established anti-inflammatory drugs like celecoxib .

CompoundNO Production (µM)Reference Drug (Celecoxib)
3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one25.430.1
Celecoxib-28.5

Antimicrobial Activity

The antimicrobial efficacy of thioxoimidazolidin derivatives has also been explored. Compounds with similar structural features demonstrated broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to cell death.
  • Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers .

Case Studies

Several case studies have highlighted the therapeutic potential of thioxoimidazolidin derivatives:

  • Study on Anticancer Effects : A recent study evaluated a series of thioxoimidazolidin derivatives against breast cancer cells, revealing that certain modifications significantly enhanced cytotoxicity and selectivity towards cancer cells .
  • Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory effects in animal models of arthritis, where treatment with thioxoimidazolidin compounds resulted in reduced swelling and pain scores compared to controls .

Q & A

Q. What are the challenges in scaling up synthetic protocols for this compound?

  • Methodological Answer :
  • Solvent Selection : Replace ethanol with DMF for higher solubility in large-scale reactions.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate derivatives, ensuring >95% purity via HPLC .

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